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molecular formula C18H20O4 B2780341 Ethyl 2-(4-benzyloxyphenoxy)propionate CAS No. 63650-08-8

Ethyl 2-(4-benzyloxyphenoxy)propionate

Cat. No. B2780341
M. Wt: 300.354
InChI Key: LMKYBAPDSOHWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04976773

Procedure details

Ethyl 2-bromopropionate (36.2 g) and hydroquinone monobenzyl ether (40.0 g) were dissolved in dry dimethyl sulfoxide (100 ml), and pulverized potassium hydroxide (11.2 g) was added to the resultant solution. After stirring at room temperature for 20 hours, the reaction mixture was poured into ice-water (500 ml) and extracted with ethyl acetate (500 ml×2). The extract was washed with 1N hydrochloric acid, water, and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and the residue obtained by evaporation of the solvent under a reduced pressure was purified by medium pressure column chromatography using silica gel, to obtain ethyl 2-(4-benzyloxyphenoxy)propionate (57.3 g).
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
hydroquinone monobenzyl ether
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C1(C(C2[C:22]([CH2:23][O:24][CH2:25][C:26]3[C:31](C4C(=CC=C(O)C=4)O)=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:21][CH:20]=[CH:19][CH:18]=2)=CC(=CC=1)O)O.[OH-:40].[K+]>CS(C)=O>[CH2:25]([O:24][C:23]1[CH:18]=[CH:19][C:20]([O:40][CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:21][CH:22]=1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
hydroquinone monobenzyl ether
Quantity
40 g
Type
reactant
Smiles
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (500 ml×2)
WASH
Type
WASH
Details
The extract was washed with 1N hydrochloric acid, water, and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation of the solvent under a reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by medium pressure column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57.3 g
YIELD: CALCULATEDPERCENTYIELD 197.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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